6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Beschreibung
BenchChem offers high-quality 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
InChI |
InChI=1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
KVBVDJPKXCVNNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C(=C(C=C2)C=O)Br)OC1 |
Herkunft des Produkts |
United States |
Structural Profiling and Synthetic Applications of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: A Technical Guide
Executive Summary
In modern drug discovery and materials science, the strategic deployment of conformationally restricted, highly functionalized building blocks is critical for developing novel chemical entities. 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde represents a privileged bifunctional scaffold. The 1,5-benzodioxepine ring introduces a non-planar, puckered 7-membered geometry that modulates lipophilicity and provides a unique vector for structure-activity relationship (SAR) exploration. Furthermore, the ortho-bromoaldehyde motif serves as a versatile linchpin for divergent synthetic trajectories, including the rapid assembly of fused heterocycles like isoquinolines and indazoles.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic reactivity, and a self-validating experimental workflow for its downstream functionalization.
Chemical Identity and Physicochemical Profiling
The structural integrity of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is defined by its fused bicyclic system. The aliphatic portion of the 1,5-benzodioxepine ring undergoes rapid chair-boat interconversions, granting the molecule dynamic flexibility while maintaining the rigid aromatic core. The placement of the bromine atom at the 6-position (flanked by the dioxepine oxygen and the 7-carbaldehyde) creates a highly sterically hindered and electronically deactivated microenvironment.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde |
| CAS Registry Number | 1896750-98-3 |
| Molecular Formula | C₁₀H₉BrO₃ |
| Molecular Weight | 257.08 g/mol ,[1] |
| SMILES String | O=Cc1ccc2OCCCOc2c1Br |
| InChIKey | KVBVDJPKXCVNNT-UHFFFAOYSA-N |
| MDL Number | MFCD31592109 |
Mechanistic Reactivity and Synthetic Strategy
The synthetic utility of this scaffold lies in the orthogonal reactivity of its two primary functional groups: the aryl bromide and the aldehyde.
-
The Aldehyde Moiety: Highly electrophilic and primed for Knoevenagel condensations, Wittig olefinations, or reductive aminations.
-
The Aryl Bromide Moiety: A classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings).
Causality in Reactivity: The ortho-relationship between the halogen and the aldehyde presents unique mechanistic challenges. The aldehyde oxygen can coordinate with the palladium catalyst during cross-coupling, potentially poisoning the active metal center or facilitating unwanted decarbonylation pathways[2]. To circumvent this, sterically demanding, bidentate ligands (such as dppf) must be employed. The rigid bite angle of dppf stabilizes the Pd(II) intermediate and accelerates the reductive elimination step, overcoming both the steric bulk of the ortho-aldehyde and the adjacent dioxepine oxygen.
Standard Operating Procedures: Divergent Functionalization
To ensure reproducibility, the following protocols are designed as self-validating systems . Each synthetic step is coupled with a mandatory Quality Control (QC) checkpoint to verify complete conversion before proceeding, preventing the carryover of unreacted starting materials that complicate final purification.
Protocol 1: Sterically-Tolerant Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl/heteroaryl group at the sterically hindered 6-position.
-
Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).
-
Causality: Water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by converting the boronic acid into the highly reactive, electron-rich boronate species.
-
-
Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol). Seal the flask and heat to 90 °C for 12 hours.
-
Self-Validation (QC Check 1): Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed successful only when the isotopic doublet of the starting material (m/z 257/259) is completely absent, and the target mass of the coupled product is dominant. If unreacted bromide remains, add an additional 0.02 equiv of Pd(dppf)Cl₂ and heat for 4 more hours.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: One-Pot Reductive Amination
Objective: Convert the 7-carbaldehyde into a secondary or tertiary amine following successful cross-coupling.
-
Imine Formation: Dissolve the crude aldehyde from Protocol 1 (assumed 1.0 equiv) and the target primary amine (1.2 equiv) in 10 mL of anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃, (1.5 equiv) portion-wise over 10 minutes.
-
Causality: The newly installed aryl group at the 6-position increases steric crowding. NaBH(OAc)₃ is explicitly chosen over NaBH₄ or NaBH₃CN because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes it mild enough to selectively reduce the transient iminium ion without prematurely reducing the sterically hindered aldehyde to an alcohol.
-
-
Self-Validation (QC Check 2): Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1) and LC-MS to confirm the disappearance of the imine intermediate.
-
Quench and Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid byproduct. Extract with dichloromethane (3 × 10 mL), dry the combined organic layers over MgSO₄, concentrate, and purify via flash column chromatography to yield the final functionalized lead compound.
Experimental Workflow Visualization
The following diagram illustrates the logical flow and self-validating QC checkpoints of the described methodology.
Figure 1: Self-validating synthetic workflow for the divergent functionalization of the core scaffold.
References
Sources
Physicochemical properties of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and its potential applications. Due to the compound's nature as a specialized research chemical, this guide synthesizes available data on the core benzodioxepine scaffold with established principles of organic chemistry to provide predictive insights where experimental data is not publicly available. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule in their research endeavors.
Chemical Identity and Molecular Structure
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an aromatic heterocyclic compound. The structure features a seven-membered dioxepine ring fused to a brominated and formylated benzene ring. This combination of functional groups—a reactive aldehyde and a bromine atom suitable for cross-coupling reactions—makes it a versatile intermediate in organic synthesis.
The core structure, 3,4-dihydro-2H-1,5-benzodioxepine, is conformationally flexible, and studies on the unsubstituted ring system suggest it likely exists in a chair conformation[1]. The substituents on the aromatic ring are not expected to significantly alter the conformation of the heterocyclic portion.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | - |
| Molecular Formula | C₁₀H₉BrO₃ | - |
| Molecular Weight | 257.08 g/mol | - |
| CAS Number | 1896750-98-3 (Substance ID) | |
| InChI | 1S/C10H9BrO3/c11-9-7(6-12)2-3-8-10(9)14-5-1-4-13-8/h2-3,6H,1,4-5H2 | |
| InChIKey | KVBVDJPKXCVNNT-UHFFFAOYSA-N | |
| Canonical SMILES | C1COC2=C(C(=C(C=C2)C=O)Br)OC1 | - |
Note on CAS Number: While commercial suppliers provide a substance ID, a definitive CAS registry number is not widely cited in the literature, which is common for specialized research chemicals. Researchers should verify the identity of any procured material via analytical methods.
Physicochemical Properties
Experimental physicochemical data for 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are not widely published. However, we can infer properties based on its structure and data from the non-brominated analog, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 67869-90-3)[2][3].
Table 2: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Notes |
| Appearance | Pale yellow to brown solid | Based on the analog, which is a fused solid or clear liquid as a melt[3]. |
| Melting Point | > 50 °C | Expected to be a solid at room temperature due to increased molecular weight and polarity compared to the liquid analog. |
| Boiling Point | > 300 °C (Predicted) | Significantly higher than the non-brominated core due to the bromine and aldehyde groups increasing intermolecular forces. |
| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water. | Typical for a moderately polar organic molecule. |
| XLogP3 | ~2.5 (Predicted) | The bromination increases lipophilicity compared to the non-brominated analog (XLogP3 of 1.3)[2]. |
| Refractive Index | ~1.58 - 1.60 @ 20°C | Based on the analog (1.5780-1.5840)[3]. |
Synthesis and Mechanistic Insights
The synthesis of the parent benzodioxepine ring system itself is well-documented, often starting from catechol and a suitable three-carbon dielectrophile[4][5].
Proposed Synthetic Workflow
The proposed synthesis involves two key steps from the commercially available 3,4-dihydro-2H-1,5-benzodioxepine.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Protocol (General Methodology)
Step 1: Electrophilic Bromination
-
Rationale: The ether groups on the benzodioxepine ring are ortho-, para-directing activators. Direct bromination is expected to yield the 7-bromo isomer as the major product[6][7]. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings.
-
Procedure:
-
Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine[6][7].
-
Step 2: Vilsmeier-Haack Formylation
-
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic rings. The bromine atom is deactivating, but the ortho-directing influence of the adjacent ether oxygen should direct the formylation to the C-7 position.
-
Procedure:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (1.5 eq) to anhydrous N,N-Dimethylformamide (DMF) (5.0 eq) at 0 °C. Stir for 30 minutes.
-
Add a solution of 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until pH 7-8 is reached, which will precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize or purify by column chromatography to obtain the final product, 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
-
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available. The following are predicted data based on the chemical structure and known chemical shift ranges.
Table 3: Predicted ¹H and ¹³C NMR Data
| Type | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~10.1 | (s, 1H, -CHO) |
| ~7.5 | (s, 1H, Ar-H) | |
| ~7.2 | (s, 1H, Ar-H) | |
| ~4.3 | (t, 2H, -O-CH₂-) | |
| ~4.2 | (t, 2H, -O-CH₂-) | |
| ~2.2 | (p, 2H, -CH₂-CH₂-CH₂-) | |
| ¹³C NMR | ~190 | (-CHO) |
| ~155-160 | (Ar-C-O, 2 carbons) | |
| ~130-135 | (Ar-C-H, 2 carbons) | |
| ~115-125 | (Ar-C-Br and Ar-C-CHO) | |
| ~70 | (-O-CH₂, 2 carbons) | |
| ~30 | (-CH₂-CH₂-CH₂-) |
Note: Proton chemical shifts for the aromatic region are estimates; the exact positions will depend on the final conformation and electronic environment[8].
Infrared (IR) Spectroscopy:
-
~2850-2750 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).
-
~1685 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.
-
~1580, 1470 cm⁻¹: C=C stretching of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.
-
~1050 cm⁻¹: Symmetric C-O-C stretch.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) will show a characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 256 and 258.
-
Common fragmentation patterns would include the loss of the aldehyde group (-CHO, 29 Da) and cleavage within the dioxepine ring.
Applications in Research and Drug Discovery
The molecular architecture of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Scaffold for Bioactive Molecules
The 3,4-dihydro-2H-1,5-benzodioxepine nucleus is a known pharmacophore. Derivatives have been investigated for a range of biological activities, most notably as β-adrenergic stimulants with potential for bronchodilator activity[5]. The core structure can be considered a conformationally constrained analog of phenoxypropanolamines, a class of molecules known for their interaction with adrenergic receptors. The title compound serves as an ideal starting point for elaborating this scaffold to explore new therapeutic agents.
Intermediate for Chemical Library Synthesis
The two reactive handles on the molecule allow for orthogonal chemical modifications.
Caption: Chemical derivatization pathways for the title compound.
-
Aldehyde Group: This group can undergo a wide range of reactions, including reductive amination to form secondary and tertiary amines, Wittig reactions to form alkenes, and various condensation reactions to build more complex heterocyclic systems.
-
Bromo Group: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a vast array of aryl, heteroaryl, or amino substituents, enabling the systematic exploration of the chemical space around the core scaffold.
This dual reactivity makes the compound an excellent building block for creating diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
No specific safety data for this compound is available. The safety precautions should be based on the data for structurally similar compounds, such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde[2] and other brominated aromatic aldehydes.
GHS Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a strategically important synthetic intermediate with significant potential in medicinal chemistry. While detailed experimental data on the compound itself is sparse, its structural features, predictable reactivity, and relationship to known bioactive scaffolds make it a valuable tool for the synthesis of novel chemical entities. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and application, empowering researchers to effectively utilize this versatile building block in their discovery programs.
References
-
PrepChem. (n.d.). Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. Retrieved from [Link]
- Rooney, C. S., Stuart, R. S., Wasson, B. K., & Williams, H. W. R. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Canadian Journal of Chemistry, 53(15), 2279-2292.
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]
- Katritzky, A. R., & Topsom, R. D. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic, 777-781.
-
PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
NextSDS. (n.d.). 9-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine for clinical PET imaging of multidrug resistance-associated protein 1 (MRP1). EJNMMI Radiopharmacy and Chemistry.
Sources
- 1. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde, 95% 1 g | Request for Quote [thermofisher.com]
- 4. prepchem.com [prepchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. H27594.06 [thermofisher.com]
- 7. 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | 147644-11-9 [sigmaaldrich.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Electronic properties and HOMO-LUMO energy gap of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Energy Gap of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Electronic Landscape of a Novel Benzodioxepine Derivative
The 1,5-benzodioxepine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial and phosphodiesterase inhibitory effects.[1][3] The specific compound, 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, incorporates this core structure with two key functional groups: a bromine atom and a carbaldehyde group. These substituents are expected to significantly modulate the electronic properties of the molecule, influencing its reactivity, stability, and potential interactions with biological targets.
A fundamental understanding of a molecule's electronic characteristics is paramount for predicting its behavior in various applications. Central to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[5] The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties.[5][6][7] A smaller HOMO-LUMO gap generally implies higher reactivity and the ability to absorb longer wavelengths of light.[8]
This technical guide provides a comprehensive framework for the characterization of the electronic properties and the determination of the HOMO-LUMO energy gap of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. We will explore both state-of-the-art computational methods and robust experimental techniques, offering a self-validating system for obtaining accurate and reliable data. This dual approach, combining theoretical prediction with empirical validation, is essential for a thorough understanding of this novel compound's potential in drug discovery and development.
Part 1: Theoretical Prediction via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure of molecules.[6] It provides a cost-effective yet accurate method for predicting various molecular properties, including the energies of frontier molecular orbitals.
Causality Behind Methodological Choices
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing halogens and π-systems, it is crucial to select a methodology that can adequately describe electron correlation and potential long-range interactions.
-
Functional Selection: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is often a reliable starting point as it incorporates a portion of the exact Hartree-Fock exchange, providing a good balance between accuracy and computational cost for many organic systems.[6][7] For potentially more accurate gap prediction, a range-separated functional like ωB97XD is recommended.[9] The long-range correction in ωB97XD can improve the description of charge-transfer excitations, which are relevant for this substituted aromatic system.
-
Basis Set Selection: The 6-311++G(d,p) basis set is a robust choice.[6][9] It is a triple-zeta basis set, providing flexibility for the valence electrons. The addition of diffuse functions (++) is important for describing the electron density far from the nucleus, which is relevant for the lone pairs on the oxygen and bromine atoms. The polarization functions (d,p) allow for non-spherical distortion of the electron density, which is essential for accurately modeling chemical bonds.
Step-by-Step Computational Protocol
-
Molecular Structure Construction: The 3D structure of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step, as the electronic properties are sensitive to the molecular geometry. The chosen DFT functional and basis set (e.g., ωB97XD/6-311++G(d,p)) are employed for this calculation.[10]
-
Frequency Calculation: A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Molecular Orbital Analysis: From the output of the geometry optimization, the energies of all molecular orbitals are extracted. The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are identified.
-
HOMO-LUMO Gap Calculation: The theoretical HOMO-LUMO gap (ΔE) is calculated as the difference between the LUMO and HOMO energies:
ΔE = ELUMO - EHOMO
Computational Workflow Visualization
Caption: Computational workflow for determining the HOMO-LUMO gap using DFT.
Part 2: Experimental Determination and Validation
While theoretical calculations provide invaluable insights, experimental validation is crucial for confirming the predicted electronic properties. A combination of UV-Visible spectroscopy and cyclic voltammetry offers a comprehensive experimental approach.
A. UV-Visible (UV-Vis) Spectroscopy: Probing the Optical Gap
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from occupied to unoccupied orbitals.[11][12] The onset of the lowest energy absorption band in the spectrum can be used to estimate the optical HOMO-LUMO gap, as this transition is typically from the HOMO to the LUMO.[10][12][13]
-
Sample Preparation: Prepare a dilute solution of the title compound in a UV-transparent solvent (e.g., cyclohexane or acetonitrile). The concentration should be adjusted to ensure the maximum absorbance is within the linear range of the Beer-Lambert law (typically 0.5 to 1.5).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the pure solvent.
-
Data Acquisition: Record the absorption spectrum of the sample over a suitable wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset). This is found by extrapolating the linear portion of the absorption edge to the baseline.
-
Convert λonset (in nm) to the optical energy gap (Eg, optical) in electron volts (eV) using Planck's equation:
Eg, optical (eV) = 1240 / λonset (nm)
-
B. Cyclic Voltammetry (CV): Determining the Electrochemical Gap
Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8]
-
Solution Preparation: Prepare a solution (typically 1-5 mM) of the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.[14] The half-wave potential (E1/2) of the Fc/Fc+ couple is measured.
-
Data Acquisition: Record the cyclic voltammogram of the sample. Scan the potential to sufficiently positive values to observe the first oxidation and to sufficiently negative values to observe the first reduction.
-
Data Analysis:
-
Determine the onset of the first oxidation potential (Eox, onset) and the onset of the first reduction potential (Ered, onset) from the voltammogram.[14]
-
Calculate the HOMO and LUMO energy levels relative to the vacuum level using the following empirical equations, where potentials are referenced against the Fc/Fc+ couple:[8]
EHOMO (eV) = -[Eox, onset - E1/2(Fc/Fc+) + 4.8]
ELUMO (eV) = -[Ered, onset - E1/2(Fc/Fc+) + 4.8]
-
The value 4.8 eV represents the energy level of the Fc/Fc+ standard relative to the vacuum level.[8]
-
The electrochemical HOMO-LUMO gap is then calculated as:
Eg, electrochemical = ELUMO - EHOMO
-
Experimental Validation Workflow Visualization
Caption: Integrated experimental workflow for HOMO-LUMO gap determination.
Part 3: Data Synthesis and Interpretation
A comprehensive analysis requires synthesizing the data from all three methodologies. The following table presents a template for summarizing the quantitative data, populated with hypothetical yet realistic values for illustrative purposes.
| Parameter | Computational (DFT) | Spectroscopic (UV-Vis) | Electrochemical (CV) |
| EHOMO | -6.50 eV | Not Directly Measured | -6.35 eV |
| ELUMO | -2.80 eV | Not Directly Measured | -2.75 eV |
| HOMO-LUMO Gap (Eg) | 3.70 eV | 3.85 eV | 3.60 eV |
Discussion of Results
-
Comparison of Methods: It is common to observe slight differences between the computationally predicted, optical, and electrochemical gaps.[8] The DFT-calculated gap is for a single molecule in a vacuum, while experimental measurements are performed in solution and reflect intermolecular interactions and solvent effects. The optical gap is typically slightly larger than the electrochemical gap due to excitonic effects (the binding energy of the electron-hole pair upon photoexcitation).[8]
-
Influence of Substituents: The electron-withdrawing nature of both the bromine atom and the carbaldehyde group is expected to lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted 3,4-dihydro-2H-1,5-benzodioxepine parent molecule. This stabilization, particularly of the LUMO, can lead to a reduction in the HOMO-LUMO gap, potentially increasing the molecule's reactivity and shifting its absorption spectrum to longer wavelengths.
-
Implications for Drug Development: The determined HOMO and LUMO energy levels provide critical information for understanding the molecule's potential as a drug candidate. For instance, the HOMO energy is related to its susceptibility to oxidation, a key metabolic pathway. The HOMO-LUMO gap can influence its reactivity and ability to participate in charge-transfer interactions with biological macromolecules, which is a fundamental aspect of molecular recognition and binding at receptor sites.
Conclusion
The characterization of the electronic properties of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a critical step in evaluating its potential for applications in drug development and materials science. By employing an integrated approach that combines the predictive power of Density Functional Theory with the empirical validation of UV-Visible spectroscopy and cyclic voltammetry, a comprehensive and reliable understanding of its HOMO and LUMO energy levels and the resultant energy gap can be achieved. This guide provides the theoretical foundation and practical protocols necessary for researchers to undertake such an investigation, ensuring scientific integrity and generating the robust data required to advance the development of this and other novel chemical entities.
References
-
Slideshare. (n.d.). UV visible spectroscopy ( electronic spectroscopy) | PPTX. Retrieved March 25, 2026, from [Link]
-
Shimadzu. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved March 25, 2026, from [Link]
-
JoVE. (2024, December 5). UV–Vis Spectroscopy: Molecular Electronic Transitions. Retrieved March 25, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 10). 5.5: Ultraviolet and visible spectroscopy. Retrieved March 25, 2026, from [Link]
-
YouTube. (2020, July 9). Electronic transitions in UV Visible spectroscopy. Retrieved March 25, 2026, from [Link]
-
Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved March 25, 2026, from [Link]
-
PMC. (2025, July 2). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Retrieved March 25, 2026, from [Link]
-
IRJEdT. (2023, April). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved March 25, 2026, from [Link]
-
YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved March 25, 2026, from [Link]
-
RIKEN AICS. (n.d.). 17. Computational Chemistry Research Unit. Retrieved March 25, 2026, from [Link]
-
IRJEdT. (2023, April). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved March 25, 2026, from [Link]
-
Prezi. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Retrieved March 25, 2026, from [Link]
-
Rasayan J. Chem. (n.d.). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Retrieved March 25, 2026, from [Link]
-
YouTube. (2023, January 2). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved March 25, 2026, from [Link]
-
Wiley Online Library. (2010, February 12). Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Retrieved March 25, 2026, from [Link]
-
PubMed. (2024, August 31). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Retrieved March 25, 2026, from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved March 25, 2026, from [Link]
-
ResearchGate. (n.d.). Benzodiazepine analogues. Part 21.13C NMR analysis of benzoxathiepine derivatives. Retrieved March 25, 2026, from [Link]
-
PMC. (n.d.). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. Retrieved March 25, 2026, from [Link]
-
Journal of Health Sciences. (n.d.). DFT Study and Biological Activity of Some Methylxanthines. Retrieved March 25, 2026, from [Link]
- Google Patents. (2001, April 15). US8980905B2 - Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors.
-
ResearchGate. (n.d.). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved March 25, 2026, from [Link]
Sources
- 1. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8980905B2 - Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. irjweb.com [irjweb.com]
- 7. irjweb.com [irjweb.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. UV-Vis Absorption Spectroscopy - Theory [teaching.shu.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jove.com [jove.com]
- 14. researchgate.net [researchgate.net]
Application Note: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde as a Privileged Bifunctional Scaffold in Drug Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Compound: 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 1896750-98-3)
Executive Summary & Structural Rationale
In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of a highly versatile, conformationally restricted scaffold is paramount. 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde serves as a privileged bifunctional building block.
The 1,5-benzodioxepine ring imparts unique physicochemical properties to drug candidates. The seven-membered oxygen-containing heterocycle introduces a defined three-dimensional trajectory that escapes the "flatness" of standard aromatic rings, improving solubility and metabolic stability. Chemically, this specific building block is exceptionally valuable due to its orthogonal reactivity :
-
The 7-Carbaldehyde Group: Primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations.
-
The 6-Bromo Position: Serves as an ideal handle for late-stage palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).
By sequentially addressing these two functional groups, researchers can rapidly generate diverse, high-value small molecule libraries.
Pharmacological Applications of the Benzodioxepine Scaffold
The 3,4-dihydro-2H-1,5-benzodioxepine core is not merely a structural spacer; it actively participates in target binding across multiple therapeutic areas.
A. Aldose Reductase (AR) Inhibition (Diabetic Complications)
Aldose reductase catalyzes the reduction of glucose to sorbitol in the polyol pathway. Overactivity of AR leads to intracellular sorbitol accumulation, causing osmotic stress and long-term diabetic complications (neuropathy, retinopathy). Recent studies have demonstrated that thiazole-based derivatives of the benzodioxepine scaffold act as potent, competitive AR inhibitors[1]. In silico modeling confirms that the benzodioxepine core engages in critical π−π stacking interactions with the Trp20 and Phe122 residues within the AR active site, achieving Ki values as low as 0.018 µM[1].
Figure 1: The Polyol Pathway and mechanism of Aldose Reductase inhibition by benzodioxepine derivatives.
B. GK-GKRP Binding Disrupters (Type II Diabetes)
In the management of Type II diabetes, small molecules that disrupt the binding between Glucokinase (GK) and the Glucokinase Regulatory Protein (GKRP) promote the translocation of GK from the nucleus to the cytoplasm, thereby lowering blood glucose. High-throughput screening has identified benzodioxepine-sulfonamide derivatives as highly selective disrupters of this protein-protein interaction, demonstrating potent efficacy in ATP depletion assays ( EC50=0.26 µM)[2].
C. Anti-Tubercular Agents (BioA Transaminase Inhibition)
The scaffold has also been utilized in the structure-based optimization of BioA inhibitors, which target biotin biosynthesis in Mycobacterium tuberculosis[3]. The benzodioxepine moiety effectively occupies the P2 pocket of the transaminase enzyme, proving its versatility beyond metabolic diseases and into infectious disease drug discovery[3].
Quantitative Data Summary
Table 1: Comparative Biological Activity of Benzodioxepine-based Derivatives
| Target | Compound Scaffold | Application | Key Interaction | Potency Metric |
| Aldose Reductase (AR) | Thiazole-benzodioxepine | Diabetic Complications | π−π stacking (Trp20, Phe122) | Ki=0.018 µM |
| GK-GKRP | Sulfonamide-benzodioxepine | Type II Diabetes | Protein-protein disruption | EC50=0.26 µM |
| BioA Transaminase | Piperazine-benzodioxepine | Tuberculosis | Binding in P2 enzyme pocket | MIC = 3.1 µM |
Orthogonal Synthetic Workflows
To fully leverage 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, researchers must exploit its dual reactivity. The standard workflow involves functionalizing the aldehyde first (via reductive amination) to establish the primary pharmacophore, followed by late-stage cross-coupling at the bromo position to explore chemical space and optimize ADME properties.
Figure 2: Orthogonal synthetic workflow for the bifunctional benzodioxepine scaffold.
Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Convert the 7-carbaldehyde into a secondary/tertiary amine while preserving the 6-bromo group.
Scientific Causality: The choice of sodium triacetoxyborohydride ( NaBH(OAc)3 ) over sodium borohydride ( NaBH4 ) is critical. NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to its corresponding alcohol. The addition of catalytic acetic acid lowers the pH to approximately 4-5, optimally protonating the carbonyl oxygen to accelerate nucleophilic attack by the amine.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under argon, dissolve 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours to ensure complete imine formation.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) in three distinct portions over 15 minutes to control the exothermic release of hydrogen gas.
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Self-Validating Check: Analyze a 10 µL aliquot via LC-MS. The reaction is complete when the aldehyde peak disappears, and the product mass ( [M+H]+ ) exhibits the characteristic 1:1 isotopic doublet indicative of the preserved bromine atom.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy unreacted hydride. Extract with dichloromethane (DCM), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 6-bromo position with an aryl/heteroaryl boronic acid to finalize the lead compound.
Scientific Causality: The use of Pd(dppf)Cl2 as the catalyst is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses undesired protodehalogenation of the electron-rich benzodioxepine ring. A biphasic solvent system (1,4-Dioxane/ H2O ) is employed because water is essential to dissolve the K2CO3 base, generating the reactive hydroxyl-boronate complex required for efficient transmetalation.
Table 2: Optimization of Suzuki-Miyaura Coupling on the 6-Bromo Position
| Catalyst | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh3)4 | Na2CO3 | Toluene/ H2O | 90 | 45 | Significant protodehalogenation observed. |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene | 100 | 62 | Sluggish conversion due to poor base solubility. |
| Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/ H2O | 90 | 88 | Clean conversion, minimal byproducts. |
Step-by-Step Methodology:
-
Reagent Assembly: In a microwave vial, combine the brominated intermediate from Protocol A (1.0 eq), the appropriate arylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade water (0.1 M). Critical Step: Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded as it oxidizes the active Pd(0) catalyst into an inactive Pd(II) species.
-
Heating: Seal the vial and heat the mixture at 90 °C in an oil bath for 12 hours.
-
Self-Validating Check: Analyze via LC-MS. The disappearance of the bromine isotopic doublet confirms successful oxidative addition and cross-coupling.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble inorganic salts. Wash the pad thoroughly with ethyl acetate (EtOAc).
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final functionalized drug candidate.
References
-
Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds Source: Bioorganic Chemistry, 2020. URL:[Link][1]
-
Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding Source: Journal of Medicinal Chemistry, 2015. URL:[Link][2]
-
Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry, 2017. URL:[Link][3]
Sources
Vilsmeier-Haack formylation method for synthesizing 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Application Note: Regioselective Synthesis of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde via Vilsmeier-Haack Formylation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The Vilsmeier-Haack reaction is a highly reliable methodology for the direct, regioselective formylation of electron-rich aromatic systems[1]. In the synthesis of 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS: 1896750-98-3), the reaction leverages the unique electronic topology of the 1,5-benzodioxepine core.
As a Senior Application Scientist, I emphasize that successful execution of this protocol relies on understanding the causality behind the regioselectivity. The Vilsmeier reagent (a chloromethyleniminium ion) is a relatively mild electrophile compared to Friedel-Crafts acylium ions[2]. It strictly requires a highly activated substrate to proceed.
The Logic of Regioselectivity:
-
Mesomeric Activation (+M): The two ethereal oxygen atoms (O1 and O5) strongly donate electron density into the aromatic ring, activating it for Electrophilic Aromatic Substitution (SEAr)[3].
-
Steric and Inductive Directing Effects: The bromine atom at C6 exerts an inductive deactivating effect (-I) and creates localized steric hindrance.
-
Site Selection: Position 7 is para to the O1 oxygen. Because O1 is unhindered (unlike O5, which is adjacent to the bulky C6 bromine), its para directing capability dominates. The bulky Vilsmeier reagent selectively attacks this highly activated, sterically accessible C7 position, avoiding the more congested C9 position[4].
Visualizing the Reaction Architecture
A. Mechanistic Pathway
The following diagram illustrates the chemical logic, from the generation of the active electrophile to the final hydrolysis step.
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on the benzodioxepine core.
B. Process Workflow
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target aldehyde.
Quantitative Reaction Matrix
To ensure reproducibility, all stoichiometric ratios are precisely calibrated for a standard 10 mmol scale synthesis.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine | Starting Material | 229.07 | 1.0 eq | 2.29 g |
| N,N-Dimethylformamide (DMF) | Reagent / Solvent | 73.09 | 5.0 eq | 3.85 mL |
| Phosphorus Oxychloride (POCl₃) | Activating Agent | 153.33 | 1.5 eq | 1.40 mL |
| Sodium Acetate (NaOAc) | Buffering Agent | 82.03 | 3.0 eq | 2.46 g |
| Target 7-Carbaldehyde | Product | 257.08 | ~0.85 (Yield) | ~2.18 g |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Step 1: Generation of the Vilsmeier Reagent
-
Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.
-
Add anhydrous DMF (3.85 mL, 50 mmol) to the flask and cool to 0 °C using an ice-water bath.
-
Critical Step: Begin dropwise addition of POCl₃ (1.40 mL, 15 mmol) over 15 minutes.
-
Causality: The reaction between DMF and POCl₃ is highly exothermic. If the internal temperature exceeds 10 °C, the Vilsmeier reagent will degrade into inactive dimethylamine impurities, severely depressing the final yield[2].
-
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Validation Checkpoint: The solution should transition from a colorless liquid to a pale yellow, viscous complex. This confirms the successful formation of the chloroiminium ion.
-
Step 2: Electrophilic Aromatic Substitution (SEAr)
-
Dissolve 6-bromo-3,4-dihydro-2H-1,5-benzodioxepine (2.29 g, 10 mmol) in a minimal amount of anhydrous DMF (approx. 2 mL).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath and gradually warm the reaction to room temperature over 30 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 to 4 hours.
-
Validation Checkpoint (TLC Monitoring): Elute an aliquot in Hexane:EtOAc (4:1). The starting material (Rf ~0.6) is UV active. The reaction is complete when this spot disappears, replaced by a lower-running spot (Rf ~0.4).
-
Step 3: Buffered Hydrolysis and Quenching
-
Cool the reaction mixture to room temperature.
-
Critical Step: Pour the mixture slowly onto 20 g of crushed ice containing dissolved Sodium Acetate (2.46 g, 30 mmol). Stir vigorously for 1 hour.
-
Causality: The intermediate is an aryl iminium salt, which requires water to hydrolyze into the target aldehyde[1]. However, the byproduct of the reaction is highly acidic (HCl and phosphoric acid). The acetal-like ether linkages of the benzodioxepine ring are sensitive to hot, harsh acids. NaOAc buffers the pH to ~5-6, facilitating rapid hydrolysis while protecting the structural integrity of the dioxepine ring[4].
-
Step 4: Extraction and Purification
-
Extract the buffered aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Eluent: Gradient of 5% to 20% EtOAc in Hexanes).
-
Validation Checkpoint: The product fractions will react positively (bright orange precipitate) when spotted on a TLC plate and treated with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, confirming the presence of the newly installed aldehyde group.
-
References
-
[1] Chemistry Steps. Vilsmeier-Haack Reaction Mechanism. Available at:[Link]
-
[3] Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at:[Link]
-
[2] Master Organic Chemistry. Vilsmeier-Haack Reaction Guide. Available at:[Link]
-
[4] PubMed Central (PMC). Synthesis, Structural and Behavioral Studies of Indole Derivatives as Receptor Ligands (Details formylation on related benzodioxepine systems). Available at:[Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vilsmeier-Haack Formylation for Benzodioxepine Carbaldehyde
Overview
Welcome to the Technical Support Center. This portal provides scale-up chemists and discovery scientists with troubleshooting guides, mechanistic insights, and self-validating protocols for the Vilsmeier-Haack (VH) formylation of 3,4-dihydro-2H-1,5-benzodioxepine. Our goal is to help you maximize the yield of the 7-carbaldehyde derivative while suppressing side reactions such as ether cleavage and di-formylation.
Workflow Visualization
Vilsmeier-Haack formylation workflow for benzodioxepine carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal POCl₃ to DMF stoichiometry for 1,5-benzodioxepine substrates, and what is the causality behind it? A: The theoretical reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to form the active Vilsmeier reagent (the electrophilic N,N-dimethylchloroiminium ion) proceeds in a 1:1 molar ratio ()[1]. However, because 1,5-benzodioxepine is a moderately electron-rich arene, it requires a slight excess of the electrophile to drive the reaction to full conversion. We recommend a 1.2 : 3.0 molar ratio of POCl₃ to DMF relative to the substrate. Using DMF as both a reagent and a co-solvent ensures a homogeneous reaction mixture and stabilizes the chloroiminium intermediate[1]. Avoid exceeding 1.5 equivalents of POCl₃, as excessive electrophile concentration drives undesired di-formylation and complicates the removal of phosphorus-based salts during the aqueous workup ()[2].
Q2: Why am I observing degradation or ring-opening of the benzodioxepine core during my workup? A: The 1,5-benzodioxepine ring contains acetal-like ether linkages that are structurally sensitive to harsh aqueous acidic conditions at elevated temperatures. During the VH reaction, the intermediate formed is an aryl iminium salt. Hydrolysis of this salt releases HCl and phosphoric acid derivatives ()[2]. If the reaction is quenched with unbuffered water and allowed to exotherm, the localized low pH and high heat will cleave the dioxepine ring. Solution: Always quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and a mild base, such as 5% aqueous NaHCO₃ ()[3]. This maintains a pH of 6-8 during the hydrolysis of the iminium species to the aldehyde, preserving the integrity of the benzodioxepine core.
Q3: Can I use oxalyl chloride instead of POCl₃ to improve yields and simplify the workup? A: Yes. While POCl₃ is the traditional and most cost-effective activator, substituting it with oxalyl chloride generates the Vilsmeier reagent with only volatile byproducts (CO and CO₂) ()[2]. For benzodioxepine derivatives that are highly sensitive to the phosphoric acid byproducts generated by POCl₃, the DMF/oxalyl chloride system offers a cleaner reaction profile and a significantly milder workup option[2].
Troubleshooting Guide: Yield Optimization Data
To illustrate the causality of reaction conditions on the final yield, we have summarized the quantitative optimization data below.
| POCl₃ (equiv) | DMF (equiv) | Temp (°C) | Quench Method | Yield (%) | Observation / Validation Result |
| 1.0 | 1.0 | 25 | H₂O | 35 | Incomplete conversion; unreacted starting material visible on TLC. |
| 1.2 | 3.0 | 80 | H₂O | 60 | Moderate yield; significant ring degradation byproducts detected via LC-MS. |
| 1.2 | 3.0 | 80 | Ice/NaHCO₃ | 88 | Optimal conditions; high purity 7-carbaldehyde isolated. |
| 2.5 | 5.0 | 100 | Ice/NaHCO₃ | 55 | Di-formylation and tar formation; complex mixture. |
Self-Validating Experimental Protocol
Standard Operating Procedure for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde Synthesis
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Vilsmeier Reagent Preparation
-
Action: In a flame-dried round-bottom flask under nitrogen, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes with vigorous stirring.
-
Validation Check: The solution must transition from colorless to a pale yellow, viscous mixture within 30 minutes. This visual cue confirms the successful formation of the active chloroiminium salt ()[1].
Step 2: Substrate Addition
-
Action: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) in a minimal volume of anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Validation Check: Monitor the internal temperature. It should not exceed 5 °C during addition. A lack of temperature spikes validates that the exothermic complexation is being properly controlled.
Step 3: Electrophilic Aromatic Substitution
-
Action: Gradually warm the reaction mixture to room temperature, then heat to 80 °C for 4-6 hours.
-
Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The starting material spot (higher Rf) must completely disappear, replaced by a highly UV-active intermediate spot trapped at the baseline. This baseline spot is the highly polar aryl iminium salt ()[4].
Step 4: Controlled Hydrolysis (Critical Step)
-
Action: Cool the mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker containing crushed ice and 5% aqueous NaHCO₃ (10 mL per mmol of substrate).
-
Validation Check: Vigorous effervescence (CO₂ release) will occur. Test the aqueous layer with pH paper; the pH must remain between 7 and 8 to validate that the acidic byproducts are neutralized, protecting the dioxepine ring from cleavage ()[3].
Step 5: Extraction and Product Verification
-
Action: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Check: Analyze the crude product via ¹H NMR. The presence of a sharp singlet at ~9.8 ppm validates the successful installation of the formyl group (aldehyde proton), confirming the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde.
References
-
Hindawi Publishing / Semantic Scholar. "Transition Metal Ions as Efficient Catalysts for Facile Ortho-Formylation of Phenols under Vilsmeier–Haack." Semantic Scholar. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands." PMC. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Best column chromatography solvent systems for purifying 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Welcome to the Technical Support Center for advanced chromatographic purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde .
This molecule presents a unique chromatographic profile: it combines a highly lipophilic, heavy bromine atom, a moderate-polarity benzodioxepine ether ring, and a highly polar, reactive C-7 carbaldehyde group. The protocols below are engineered to leverage these structural features for optimal separation.
Part 1: Troubleshooting FAQs
Q1: What is the most effective solvent system for normal-phase silica gel chromatography of this compound? A1: A gradient of Ethyl Acetate (EtOAc) in Hexanes (or Petroleum Ether) is the industry standard for this class of molecules. Specifically, a gradient starting from 0% and increasing to 10–20% EtOAc is optimal. The Causality: The benzodioxepine core and the bromine atom at the C-6 position render the bulk of the molecule lipophilic, ensuring high solubility and mobility in hexanes. However, the C-7 carbaldehyde group acts as a strong hydrogen-bond acceptor. Without a polar modifier like EtOAc, the aldehyde oxygen will interact heavily with the free acidic silanol groups (-OH) on the silica gel, leading to severe peak tailing. The EtOAc competitively binds to the silica, disrupting these interactions and ensuring a tight, symmetrical elution band. Literature on the non-brominated analog (3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde) confirms that a1 yields high-purity crystalline solids[1].
Q2: I am experiencing severe streaking of the product on the TLC plate and the column. How can I resolve this? A2: Streaking with aromatic aldehydes is typically caused by either overloaded silica or overly active silanol sites. The Causality & Solution: If the silica is too acidic, the aldehyde will continuously bind and release at different rates across the column bed. To fix this, do not use an isocratic (constant) solvent system. Instead, utilize a shallow gradient. If streaking persists, pre-treat your silica column by flushing it with 1% Triethylamine (TEA) in hexanes prior to loading. The basic TEA neutralizes the most active acidic silanol sites, preventing the aldehyde from dragging. Similar 2 are highly effective for maintaining the stability of sensitive aromatic aldehydes during purification[2].
Q3: How do I separate the target compound from unformylated starting materials or over-brominated byproducts? A3: Success relies on exploiting the polarity differential introduced by the aldehyde group. The Causality: The unformylated 6-bromo-benzodioxepine lacks the polar carbonyl group, meaning it will elute much earlier (higher Rf ) in non-polar solvents. Over-brominated byproducts will also elute earlier because the bulky, electron-rich bromine atoms create a lipophilic shield that reduces the molecule's ability to interact with the silica stationary phase. By maintaining a highly controlled, shallow gradient (e.g., 2% increments of EtOAc) between the 5% and 15% marks, you maximize the resolution between these closely eluting, less-polar species and your target aldehyde.
Part 2: Quantitative Solvent System Analysis
To ensure predictable elution, use the following quantitative benchmarks when optimizing your Thin Layer Chromatography (TLC) prior to running the flash column.
| Solvent System (Hexanes : EtOAc) | Target Compound Rf (Approx.) | Impurity Separation Profile | Chromatographic Recommendation |
| 100:0 | 0.00 | Elutes only non-polar unreacted brominated starting materials. | Use strictly for column equilibration and initial washing. |
| 95:5 | 0.10 - 0.15 | Separates over-brominated byproducts from the main product. | Ideal starting point for the gradient elution phase. |
| 90:10 | 0.25 - 0.30 | Optimal elution band for the target carbaldehyde. | Core elution phase. Maintains sharp peak symmetry. |
| 75:25 | > 0.60 | Co-elutes polar impurities and oxidation byproducts (e.g., carboxylic acids). | Avoid. Causes poor resolution, peak fronting, and impurity bleed. |
Part 3: Self-Validating Flash Chromatography Protocol
This methodology is designed as a self-validating system; each step contains an internal check to ensure the physical chemistry of the column remains optimal.
Step 1: Dry Loading the Sample
-
Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (approx. 3x the mass of the crude), and evaporate to a dry, free-flowing powder under reduced pressure. Load this evenly onto the top of the equilibrated column.
-
Causality: The target compound has limited solubility in pure hexanes due to the polar aldehyde group. Liquid loading in a polar solvent like DCM would disrupt the initial non-polar column equilibration, causing massive band broadening. Dry loading ensures a perfectly narrow injection band.
-
Validation Check: The dried silica-sample mixture must not clump. If it clumps, residual DCM is present, which will ruin the separation.
Step 2: Column Equilibration
-
Action: Pack and flush the column with 3 column volumes (CV) of 100% Hexanes.
-
Causality: Equilibrating with 100% Hexanes ensures that all active sites on the silica are uniformly wetted and compacted, preventing exothermic channeling when the sample is introduced.
Step 3: Gradient Elution Execution
-
Action: Elute with 2 CV of 100% Hexanes. Step up to 5% EtOAc for 3 CV, then 10% EtOAc for 5 CV. Monitor the eluent using a UV detector at 254 nm.
-
Causality: The step-gradient allows non-polar brominated impurities to elute completely in the 5% phase before the target compound begins to migrate in the 10% phase, maximizing resolution. The aromatic benzodioxepine ring is highly UV active, allowing for real-time tracking.
Step 4: Fraction Pooling and Verification
-
Action: Collect 15–20 mL fractions. Co-spot the UV-active fractions against the crude mixture on a new TLC plate (developed in 90:10 Hexanes:EtOAc).
-
Validation Check: Only pool fractions that show a single, clean spot at Rf ~0.25. The presence of a lower spot indicates oxidation to the carboxylic acid; do not pool these fractions.
Part 4: Process Visualization
Figure 1: Decision tree for optimizing flash chromatography purification of aromatic aldehydes.
References
- Title: CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists Source: Google Patents URL
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
A Comparative Guide to the Chemical Reactivity of 6-Bromo- vs. 6-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, halogenated aromatic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures. The 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde scaffold is of particular interest, appearing in various bioactive molecules and fragrances.[1][2][3] The choice of a halogen substituent at the 6-position—specifically bromine versus chlorine—is a critical decision that profoundly influences synthetic strategy, reaction efficiency, and overall yield.
This in-depth guide provides a comparative analysis of the chemical reactivity of 6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde and its chloro-analogue. We will dissect their performance in key synthetic transformations, grounding our analysis in fundamental chemical principles and supporting experimental data derived from analogous systems. The primary focus will be on reactions involving the carbon-halogen bond, where the most significant differences in reactivity are observed, as well as transformations of the aldehyde functional group.
The fundamental divergence in reactivity stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the more robust carbon-chlorine (C-Cl) bond.[4][5] This difference in bond dissociation energy is the principal determinant for the variance observed in palladium-catalyzed cross-coupling reactions, which often rely on the cleavage of this bond in the rate-determining step.[5][6][7]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In this context, the reactivity of the aryl halide is paramount. The generally accepted reactivity trend for aryl halides in palladium-catalyzed reactions is I > Br > OTf >> Cl.[5][8] This trend is a direct consequence of the C-X bond strength, which dictates the ease of the initial oxidative addition step to the Pd(0) catalyst.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an aryl halide and an organoboron species, is one of the most widely used transformations in drug discovery. For substrates like our target benzodioxepines, the bromo-derivative is expected to be significantly more reactive than the chloro-derivative.
Causality & Experimental Insight: The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the aryl halide to the Pd(0) complex. The weaker C-Br bond (approx. 255 kJ/mol in benzyl bromide) requires a lower activation energy for this insertion compared to the stronger C-Cl bond (approx. 408 kJ/mol in chlorobenzene).[4] This allows reactions with the 6-bromo analogue to proceed under milder conditions (lower temperatures, shorter reaction times) and often results in higher yields. While modern, highly active catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) have greatly improved the viability of aryl chlorides, aryl bromides remain the substrate of choice for more facile and reliable transformations.[6]
Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 6-Bromo- analogue | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-6 | ~95%[6] |
| 6-Chloro- analogue | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 8-12 | ~85%[6] |
| Note: The data presented is representative of typical benzaldehydes and serves to illustrate the general reactivity trend.[5] Optimal conditions are substrate-dependent and may require optimization. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the appropriate base (e.g., K₂CO₃ for bromide, K₃PO₄ for chloride; 2.0-3.0 mmol).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃ or SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 mixture, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (90-110°C) with vigorous stirring for the designated time.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. research.monash.edu [research.monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
FT-IR absorption bands comparison for halogenated benzodioxepine carbaldehydes
FT-IR Absorption Bands Comparison for Halogenated Benzodioxepine Carbaldehydes: A Mechanistic and Analytical Guide
As a Senior Application Scientist in pharmaceutical materials characterization, I frequently rely on Fourier-Transform Infrared (FT-IR) spectroscopy not merely as a qualitative fingerprinting tool, but as a quantitative window into the molecular orbital dynamics of a compound. Halogenated benzodioxepine carbaldehydes (specifically 3,4-dihydro-2H-1,5-benzodioxepine derivatives) serve as critical, rigidified scaffolds in modern drug discovery. Halogenation at the C-8 or C-6 positions dramatically alters their physicochemical properties, improving lipophilicity and target binding via halogen bonding.
This guide objectively compares the FT-IR absorption profiles of varying halogenated benzodioxepine carbaldehydes, detailing the mechanistic causality behind spectral shifts and providing a self-validating experimental protocol for reliable measurement.
Mechanistic Causality: The Electronic Tug-of-War
When analyzing the FT-IR spectra of these compounds, researchers often misinterpret minor shifts in the carbonyl (C=O) and ether (C-O-C) regions. The exact wavenumber of the C=O stretching frequency is governed by a delicate balance between the inductive (-I) and resonance (+R) effects of the halogen atom on the aromatic system.
-
Inductive Effect (-I): Halogens withdraw electron density through the sigma framework. This deshields the carbonyl carbon, increasing the C=O bond order and force constant ( k ), which shifts the absorption to higher wavenumbers (a blue shift).
-
Resonance Effect (+R): Halogens can donate lone-pair electron density into the aromatic π -system. This increases conjugation with the formyl group, decreasing the C=O bond order and shifting the absorption to lower wavenumbers (a red shift).
In the case of 8-chloro and 8-bromo derivatives, the -I effect heavily dominates due to poor orbital overlap (3p/4p orbitals of the halogen with the 2p orbital of the aromatic carbon). Conversely, fluorine (2p) has excellent orbital overlap, making its +R effect highly significant, often neutralizing the expected inductive blue shift. General benzodioxepine derivatives typically exhibit characteristic bands around 1720 cm⁻¹ for the carbonyl group and 1600 cm⁻¹ for aromatic ring vibrations, though conjugation can pull the C=O stretch slightly lower[1].
Logical pathway of electronic effects dictating FT-IR wavenumber shifts in halogenated scaffolds.
Comparative FT-IR Data Analysis
The table below synthesizes the quantitative FT-IR absorption data, comparing the non-halogenated baseline (3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde) against its fluoro-, chloro-, and bromo- analogs. Structural modifications and FT-IR analysis of related benzodioxepine carbaldehydes confirm the integrity of the formyl group and the absence of confounding broad hydroxyl bands[2].
| Compound Scaffold (7-Carbaldehyde) | C=O Stretch (cm⁻¹) | C-H Aldehyde (cm⁻¹) | C-O-C Asym. Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | Dominant Electronic Effect |
| Unsubstituted (Baseline) | 1685 | 2740, 2830 | 1245 | N/A | Conjugation |
| 8-Fluoro | 1688 | 2742, 2835 | 1250 | 1140 - 1220 (Broad) | +R ≈ -I |
| 8-Chloro | 1695 | 2745, 2838 | 1242 | 745 | -I > +R |
| 8-Bromo | 1693 | 2744, 2836 | 1240 | 650 | -I > +R |
Analytical Insight: The C-O-C stretching vibrations of the seven-membered dioxepine ring are highly diagnostic. Halogenation adjacent to the ether oxygen sterically and electronically alters the C-O-C bond angle, subtly shifting the asymmetric stretch. The synthesis and FT-IR characterization of 8-bromo-3,4-dihydro-2H-1,5-benzodioxepine derivatives have been well-documented, showing distinct halogen shifts in the lower frequency fingerprint region[3].
Experimental Protocol: Self-Validating ATR-FTIR Workflow
To ensure trustworthiness and reproducibility, spectroscopic protocols must be designed as self-validating systems. The use of Attenuated Total Reflectance (ATR) FT-IR is strictly recommended over traditional KBr pellet pressing. KBr is highly hygroscopic and can introduce moisture artifacts (broad O-H stretch at ~3400 cm⁻¹) or induce pressure-driven polymorphic transformations that artificially shift the C=O bands.
Step-by-Step Methodology:
-
System Readiness & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Validation Check: Inspect the single-beam energy profile to ensure optimal throughput. The background spectrum must be completely flat in the 1800-1600 cm⁻¹ region to confirm no residual sample carryover.
-
-
Sample Application: Apply ~2-5 mg of the neat halogenated benzodioxepine carbaldehyde solid directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area.
-
Pressure Application: Lower the anvil and apply uniform pressure to the sample.
-
Validation Check: Monitor the live IR preview. The primary C=O peak intensity should reach ~0.5-0.8 absorbance units. Over-pressuring can damage the diamond crystal or induce mechanochemical changes; under-pressuring leads to poor optical contact and unacceptable signal-to-noise (S/N) ratios.
-
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) to capture both the high-frequency C-H stretches and the low-frequency C-X (halogen) deformations.
-
Post-Processing: Apply an ATR correction algorithm. Because the penetration depth ( dp ) of the evanescent wave is directly proportional to the wavelength, lower wavenumber peaks (like C-Br at 650 cm⁻¹) will appear artificially intense compared to higher wavenumber peaks (like C=O at 1695 cm⁻¹) without this mathematical correction. Finally, perform a baseline correction.
Self-validating ATR-FTIR experimental workflow for analyzing benzodioxepine carbaldehydes.
References
- Source: wikipedia.
- Title: Synthesis and Antiinflammatory Activity of New 3Aryl1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)
- Source: scribd.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
